3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a dimethoxyphenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring and the dimethoxyphenyl group. The azepane ring can be synthesized through cyclization reactions, while the dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of these intermediates with a methoxybenzenesulfonamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylcarbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
- 1-(azepan-1-yl)-2-[(2,4-dimethoxyphenyl)amino]ethan-1-one
- azepan-1-yl-(2,4-dimethoxyphenyl)methanone
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H28N2O6S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H28N2O6S/c1-28-16-8-10-19(21(14-16)30-3)23-31(26,27)17-9-11-20(29-2)18(15-17)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3 |
InChI Key |
BCRCJRYPIHFMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCCC3)OC |
Origin of Product |
United States |
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